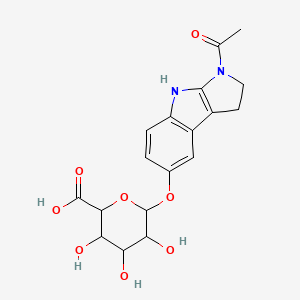
cyclic N-Acetylserotonin glucuronide
Overview
Description
Cyclic N-Acetylserotonin Glucuronide (this compound) is a metabolite of melatonin, a hormone primarily produced by the pineal gland that regulates sleep-wake cycles. This compound is formed through the conjugation of N-Acetylserotonin with glucuronic acid, resulting in a cyclic structure. It plays a role in the metabolism and excretion of melatonin and has been studied for its potential biological and therapeutic effects.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the chemical reaction of N-Acetylserotonin with glucuronic acid under specific conditions, such as the use of catalysts and controlled temperature and pH levels.
Biological Synthesis: In biological systems, this compound is formed through the enzymatic action of glucuronyltransferases on N-Acetylserotonin.
Industrial Production Methods:
Enzymatic Methods: Industrial production often involves the use of enzymes to catalyze the reaction between N-Acetylserotonin and glucuronic acid. This method ensures high specificity and yield.
Chemical Methods: Chemical synthesis can be scaled up for industrial production, but it requires careful control of reaction conditions to avoid unwanted byproducts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the cyclic structure, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidized Derivatives: Oxidation can lead to the formation of hydroxylated and carboxylated derivatives.
Reduced Forms: Reduction can produce compounds with reduced functional groups.
Substituted Derivatives: Substitution reactions can yield compounds with different substituents on the cyclic structure.
Scientific Research Applications
Chemistry: Cyclic N-Acetylserotonin glucuronide is used in chemical research to study the metabolism of melatonin and its derivatives. It serves as a model compound for understanding glucuronidation processes.
Biology: In biological research, this compound is studied for its role in the regulation of circadian rhythms and its potential effects on sleep and mood disorders.
Medicine: The compound has been investigated for its therapeutic potential in treating sleep disorders, depression, and other conditions related to melatonin metabolism.
Industry: In the pharmaceutical industry, this compound is used in the development of melatonin-based drugs and supplements.
Mechanism of Action
The mechanism by which cyclic N-Acetylserotonin glucuronide exerts its effects involves its interaction with melatonin receptors and its role in the regulation of melatonin metabolism. The compound may influence circadian rhythms and sleep-wake cycles by modulating melatonin levels in the body. Molecular targets include melatonin receptors and enzymes involved in melatonin metabolism.
Comparison with Similar Compounds
Melatonin: The parent compound from which cyclic N-Acetylserotonin glucuronide is derived.
6-Hydroxymelatonin Glucuronide: Another metabolite of melatonin.
N-Acetylserotonin: The precursor to this compound.
Uniqueness: this compound is unique in its cyclic structure, which distinguishes it from other melatonin metabolites. This cyclic structure may contribute to its distinct biological and therapeutic properties.
Properties
IUPAC Name |
6-[(3-acetyl-2,4-dihydro-1H-pyrrolo[2,3-b]indol-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O8/c1-7(21)20-5-4-9-10-6-8(2-3-11(10)19-16(9)20)27-18-14(24)12(22)13(23)15(28-18)17(25)26/h2-3,6,12-15,18-19,22-24H,4-5H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEUSGDHJNTOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1NC3=C2C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


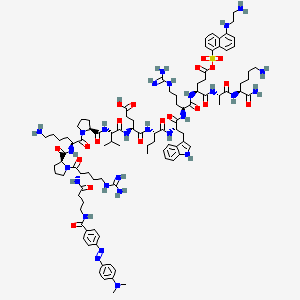
![[16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol](/img/structure/B1493593.png)
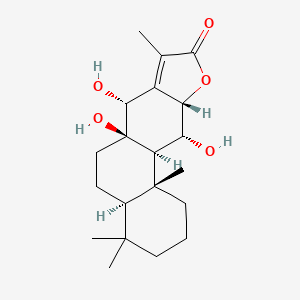
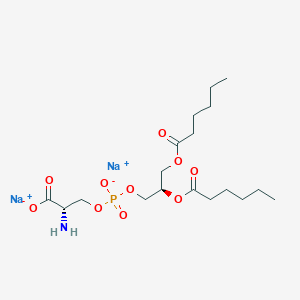
![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)
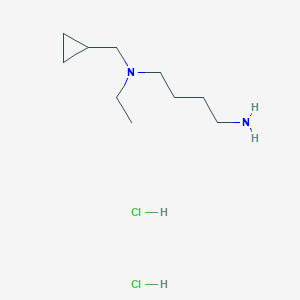

![1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493604.png)
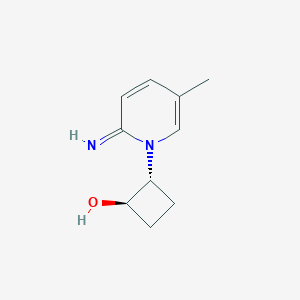
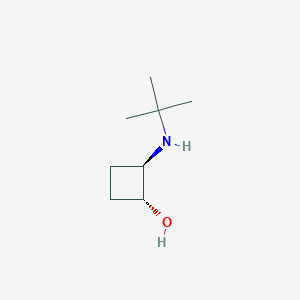
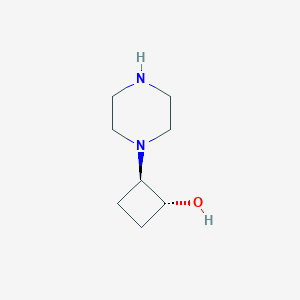
![1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493610.png)
![1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493612.png)
![1-({[2-(1H-pyrrol-1-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493614.png)
